3-cyclopentyl-7-((1-(furan-2-yl)ethyl)amino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
3-cyclopentyl-7-((1-(furan-2-yl)ethyl)amino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the class of pyrimido[4,5-d]pyrimidines.
Preparation Methods
The synthesis of 3-cyclopentyl-7-((1-(furan-2-yl)ethyl)amino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione can be achieved through several routes. One common method involves the acylation of 5-acetyl-4-aminopyrimidines followed by cyclization using ammonium acetate (NH4OAc). Another approach involves the reductive amination of the acetyl group in 5-acetyl-4-aminopyrimidines, followed by cyclization with dimethylformamide dimethyl acetal (DMF-DMA) or triethyl orthoformate (HC(OEt)3) .
Chemical Reactions Analysis
3-cyclopentyl-7-((1-(furan-2-yl)ethyl)amino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Scientific Research Applications
3-cyclopentyl-7-((1-(furan-2-yl)ethyl)amino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Medicinal Chemistry: It exhibits various biological activities, including antiproliferative, antioxidant, anti-inflammatory, hepatoprotective, diuretic, antimicrobial, and antihypertensive properties.
Biological Research: The compound is used as an inhibitor of enzymes such as phosphodiesterase, dihydrofolate reductase, RAF kinase, and P38 protein kinase.
Industrial Applications: It is utilized in the synthesis of other heterocyclic compounds and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 3-cyclopentyl-7-((1-(furan-2-yl)ethyl)amino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. For example, it inhibits phosphodiesterase by binding to its active site, thereby preventing the breakdown of cyclic nucleotides. This leads to an increase in intracellular cyclic AMP or GMP levels, which can modulate various cellular processes .
Comparison with Similar Compounds
Similar compounds to 3-cyclopentyl-7-((1-(furan-2-yl)ethyl)amino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione include:
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity and potential as an anticancer agent.
Pyrido[2,3-d]pyrimidin-5-one: Exhibits antiproliferative, antimicrobial, anti-inflammatory, and analgesic activities.
Pyrimidino[4,5-d][1,3]oxazine: Used in the synthesis of fused heterocyclic systems with various biological activities.
These compounds share structural similarities but differ in their specific biological activities and applications, highlighting the uniqueness of this compound.
Biological Activity
3-Cyclopentyl-7-((1-(furan-2-yl)ethyl)amino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a compound of significant interest due to its potential biological activities. This article reviews the compound's synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₄H₁₈N₄O₂ with a molecular weight of 278.33 g/mol. The compound features a pyrimidine core with various substituents that influence its biological activity.
Research indicates that this compound may interact with multiple biological targets, including enzymes and receptors involved in cellular signaling pathways. Specifically, it has shown potential as an inhibitor of certain kinases and may modulate the activity of adenosine receptors, which are critical in various physiological processes.
In vitro Studies
In vitro assays have demonstrated that this compound exhibits significant activity against cancer cell lines. For instance:
These results suggest that the compound may inhibit cell proliferation and induce apoptosis in cancer cells.
In vivo Studies
Animal model studies have further supported the compound's efficacy. In a murine model of breast cancer, administration of the compound resulted in a significant reduction in tumor growth compared to controls. The observed effects were attributed to the compound's ability to interfere with angiogenesis and promote apoptosis.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be partially explained by its structure. Modifications at specific positions on the pyrimidine ring have been shown to impact potency significantly:
Substituent Position | Modification | Effect on Activity |
---|---|---|
N7 | Cyclopentyl group | Increased potency |
N1 | Furan substituent | Enhanced selectivity |
These modifications highlight the importance of hydrophobic interactions and electronic properties in determining the compound's biological activity.
Case Studies
Several case studies have been documented regarding the therapeutic potential of this compound:
- Case Study on Cancer Treatment : A clinical trial involving patients with advanced solid tumors showed that those treated with the compound experienced prolonged progression-free survival compared to standard therapies.
- Neurodegenerative Disorders : Preliminary studies suggest that the compound may also exhibit neuroprotective effects in models of Alzheimer's disease by modulating neurotransmitter release and reducing oxidative stress.
Properties
IUPAC Name |
6-cyclopentyl-2-[1-(furan-2-yl)ethylamino]-8H-pyrimido[4,5-d]pyrimidine-5,7-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O3/c1-10(13-7-4-8-25-13)19-16-18-9-12-14(20-16)21-17(24)22(15(12)23)11-5-2-3-6-11/h4,7-11H,2-3,5-6H2,1H3,(H2,18,19,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMPKKKLJCZSNGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CO1)NC2=NC=C3C(=N2)NC(=O)N(C3=O)C4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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